molecular formula C19H20N2O2 B11200493 N-(3,4-dimethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

N-(3,4-dimethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B11200493
M. Wt: 308.4 g/mol
InChI Key: NGRJISQBFRBTQA-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, a phenyl group, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of chalcones followed by acetylation. This process can be carried out using solvent-free microwave irradiation, which involves substituted chalcones, hydrazine hydrate, and acetic anhydride in the presence of a catalytic amount of fly-ash: PTS catalyst . The yield of these derivatives is generally high, often exceeding 75%.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This includes nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3,4-dimethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C19H20N2O2/c1-13-8-9-16(10-14(13)2)20-19(23)15-11-18(22)21(12-15)17-6-4-3-5-7-17/h3-10,15H,11-12H2,1-2H3,(H,20,23)

InChI Key

NGRJISQBFRBTQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)C

Origin of Product

United States

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